2-Amino-5-bromo-3-chlorobenzaldehyde 2-Amino-5-bromo-3-chlorobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 166527-08-8
VCID: VC8080474
InChI: InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2
SMILES: C1=C(C=C(C(=C1C=O)N)Cl)Br
Molecular Formula: C7H5BrClNO
Molecular Weight: 234.48 g/mol

2-Amino-5-bromo-3-chlorobenzaldehyde

CAS No.: 166527-08-8

Cat. No.: VC8080474

Molecular Formula: C7H5BrClNO

Molecular Weight: 234.48 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-bromo-3-chlorobenzaldehyde - 166527-08-8

Specification

CAS No. 166527-08-8
Molecular Formula C7H5BrClNO
Molecular Weight 234.48 g/mol
IUPAC Name 2-amino-5-bromo-3-chlorobenzaldehyde
Standard InChI InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2
Standard InChI Key VONGUIQNVNWCQK-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C=O)N)Cl)Br
Canonical SMILES C1=C(C=C(C(=C1C=O)N)Cl)Br

Introduction

Structural and Molecular Characteristics

2-Amino-5-bromo-3-chlorobenzaldehyde (C₇H₅BrClNO) features a benzene ring substituted with an aldehyde group at position 1, an amino group at position 2, a bromine atom at position 5, and a chlorine atom at position 3 . The molecular weight is 234.48 g/mol, and its IUPAC name is 2-amino-5-bromo-3-chlorobenzaldehyde. Key identifiers include:

PropertyValue
CAS No.166527-08-8
Molecular FormulaC₇H₅BrClNO
Molecular Weight234.48 g/mol
SMILESC1=C(C=C(C(=C1C=O)N)Cl)Br
InChI KeyVONGUIQNVNWCQK-UHFFFAOYSA-N

The amino group directs electrophilic substitution reactions to the para position, while the halogen atoms (Br, Cl) enhance electrophilicity and stability .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via multi-step halogenation of 2-aminobenzaldehyde :

  • Bromination: 2-Aminobenzaldehyde undergoes bromination using bromine (Br₂) in acetic acid at 25–40°C to introduce bromine at position 5 .

  • Chlorination: Subsequent chlorination with chlorine gas or chlorinating agents (e.g., Cl₂, SOCl₂) introduces chlorine at position 3.

Industrial-scale production optimizes these steps using catalytic methods and continuous flow reactors to enhance yield (>90%) and purity (>97%) .

Key Reaction Conditions

StepReagents/ConditionsYield
BrominationBr₂, CH₃COOH, 40°C, 6–8 hrs85–90%
ChlorinationCl₂, FeCl₃ catalyst, 50–60°C75–80%

Purification involves recrystallization from ethanol or column chromatography .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
AppearanceSticky oil to solid
Melting PointNot reported (decomposes >200°C)
SolubilitySoluble in DMF, DMSO; insoluble in water
Purity (Commercial)96.5–100%

The compound’s aldehyde group participates in condensation reactions, while halogens enable nucleophilic substitutions (e.g., Suzuki couplings) .

Applications in Industry and Research

Pharmaceutical Intermediates

2-Amino-5-bromo-3-chlorobenzaldehyde is a precursor for:

  • Antimicrobial agents: Its halogenated structure inhibits bacterial growth by disrupting cell wall synthesis .

  • Kinase inhibitors: Derivatives show activity against fibroblast growth factor receptors (FGFRs), relevant in cancer therapy .

  • APIs: Used in synthesizing antipsychotics and antivirals .

Agrochemicals

The compound contributes to herbicides and pesticides by modifying plant enzyme activity . For example, it is a key intermediate in chloroacetamide herbicides.

Material Science

In dye synthesis, the aldehyde group forms Schiff bases with amines, producing pigments with high thermal stability .

Biological Activity and Research Findings

Antimicrobial Studies

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The amino and halogen groups enhance membrane permeability and target binding .

Computational Modeling

Density functional theory (DFT) studies predict strong electrophilicity at the aldehyde carbon (Partial charge: +0.45), facilitating nucleophilic attacks .

Future Directions

  • Green Synthesis: Developing solvent-free bromination/chlorination methods to reduce waste .

  • Drug Delivery Systems: Encapsulating derivatives in nanoparticles to enhance bioavailability .

  • Structure-Activity Relationships: Modifying substituents to optimize kinase inhibition and reduce toxicity .

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